molecular formula C8H9N3O3 B14601995 N-Ethyl-5-nitropyridine-3-carboxamide CAS No. 59290-19-6

N-Ethyl-5-nitropyridine-3-carboxamide

Cat. No.: B14601995
CAS No.: 59290-19-6
M. Wt: 195.18 g/mol
InChI Key: JLZBMVTWFSVQED-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an ethyl group, a nitro group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by the introduction of the ethyl and carboxamide groups. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions introduce the ethyl and carboxamide groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with enzymes and proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-nitropyridine-3-carboxamide
  • N-Propyl-5-nitropyridine-3-carboxamide
  • N-Butyl-5-nitropyridine-3-carboxamide

Uniqueness

N-Ethyl-5-nitropyridine-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and carboxamide groups also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

59290-19-6

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-ethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-2-10-8(12)6-3-7(11(13)14)5-9-4-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

JLZBMVTWFSVQED-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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